3-(5-oxopyrrolidin-3-yl)-1-[2-(trifluoromethyl)phenyl]urea
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Overview
Description
3-(5-oxopyrrolidin-3-yl)-1-[2-(trifluoromethyl)phenyl]urea is a compound of significant interest in various fields of scientific research
Mechanism of Action
Target of Action
Similar compounds like (thio)urea derivatives have been used as organocatalysts in organic chemistry . They are known to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Mode of Action
Similar (thio)urea derivatives are known to activate substrates and stabilize partially developing negative charges in the transition states . This is achieved through explicit double hydrogen bonding .
Biochemical Pathways
(thio)urea derivatives are known to play a significant role in promoting organic transformations .
Result of Action
Similar compounds have been used extensively in promoting organic transformations .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as temperature .
Biochemical Analysis
Biochemical Properties
3-(5-oxopyrrolidin-3-yl)-1-[2-(trifluoromethyl)phenyl]urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with thioglycoside donors, activating them at room temperature . This interaction is crucial for the glycosylation process, which is essential for the formation of glycosidic linkages in biological systems.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to form electron donor-acceptor complexes with thiophenols, leading to significant changes in cellular redox states . This modulation can impact various cellular processes, including oxidative stress responses and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a powerful thiophile, activating thioglycoside donors and stabilizing transition states through hydrogen bonding . This mechanism is crucial for its role in promoting organic transformations and stabilizing partially developing negative charges in transition states.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under mild conditions and can activate thioglycoside donors efficiently
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the threshold effects and optimal dosages is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for its role in biochemical reactions and cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . Its localization and accumulation can impact its activity and function, making it crucial to understand its transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is directed by targeting signals and post-translational modifications . These factors determine its specific compartments or organelles, influencing its activity and function within the cell.
Preparation Methods
The synthesis of 3-(5-oxopyrrolidin-3-yl)-1-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 3-(5-oxopyrrolidin-3-yl)amine with 2-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
3-(5-oxopyrrolidin-3-yl)-1-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-(5-oxopyrrolidin-3-yl)-1-[2-(trifluoromethyl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding, which could lead to the development of new therapeutic agents.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.
Comparison with Similar Compounds
3-(5-oxopyrrolidin-3-yl)-1-[2-(trifluoromethyl)phenyl]urea can be compared with other similar compounds, such as:
3-(5-oxopyrrolidin-3-yl)-1-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(5-oxopyrrolidin-3-yl)-1-[2-(difluoromethyl)phenyl]urea: Contains a difluoromethyl group instead of a trifluoromethyl group, which may affect its reactivity and potency.
3-(5-oxopyrrolidin-3-yl)-1-[2-(trifluoromethyl)phenyl]thiourea:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-(5-oxopyrrolidin-3-yl)-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O2/c13-12(14,15)8-3-1-2-4-9(8)18-11(20)17-7-5-10(19)16-6-7/h1-4,7H,5-6H2,(H,16,19)(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPZREOMDAVFCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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